An In-depth Technical Guide to the Physicochemical Properties of 2-Propyl-10H-phenothiazine (CAS 92851-98-4)
An In-depth Technical Guide to the Physicochemical Properties of 2-Propyl-10H-phenothiazine (CAS 92851-98-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenothiazine Core and the Significance of 2-Propyl Substitution
Phenothiazine, a heterocyclic compound with a distinctive butterfly-like structure, serves as a foundational scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are renowned for their diverse therapeutic applications, ranging from antipsychotic and antihistaminic to antiemetic and neuroleptic agents.[1][2][3] The biological activity of these derivatives is intricately linked to their physicochemical properties, which are, in turn, dictated by the nature and position of substituents on the phenothiazine ring.[4]
This guide focuses on 2-Propyl-10H-phenothiazine, a derivative where a propyl group is attached to the 2-position of the phenothiazine core. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physicochemical properties based on the well-established characteristics of the phenothiazine nucleus and other alkyl-substituted analogs. Furthermore, this document will furnish detailed, field-proven methodologies for the experimental determination of these critical parameters, empowering researchers to conduct their own empirical assessments.
The central tricyclic system of phenothiazine is susceptible to environmental factors, which can affect the stability and efficacy of related drug products.[5] Understanding these properties is, therefore, a critical aspect of drug development and quality control.[5]
Molecular Structure and Inferred Properties
The introduction of a propyl group at the 2-position of the phenothiazine ring is anticipated to influence its electronic distribution and steric profile, thereby modulating its physicochemical characteristics.
Molecular Formula: C₁₅H₁₅NS
Molecular Weight: 241.35 g/mol
Structure:
Caption: Molecular structure of 2-Propyl-10H-phenothiazine.
The core phenothiazine structure consists of two benzene rings fused to a central 1,4-thiazine ring. This central ring is not planar and adopts a folded "butterfly" conformation.[6] The degree of this folding can be influenced by the nature of the substituents.[7]
Predicted and Comparative Physicochemical Data
The following table summarizes the anticipated physicochemical properties of 2-Propyl-10H-phenothiazine. These values are largely inferred from data available for the parent phenothiazine molecule and other alkyl-substituted derivatives.
| Property | Predicted/Inferred Value | Comments and Rationale |
| Melting Point (°C) | Likely lower than phenothiazine (185.1 °C) | The introduction of a flexible alkyl chain can disrupt crystal packing, generally leading to a lower melting point. |
| Boiling Point (°C) | Higher than phenothiazine (371 °C) | The increased molecular weight due to the propyl group will lead to a higher boiling point. |
| Solubility | ||
| Water | Very low | The parent phenothiazine has very low water solubility (0.00051 g/L at 20°C).[1] The addition of a hydrophobic propyl group will further decrease aqueous solubility. |
| Organic Solvents | Soluble in nonpolar organic solvents (e.g., benzene, ether, chloroform), and moderately soluble in polar organic solvents (e.g., ethanol, acetone). | Phenothiazine itself is soluble in benzene, ether, and hot acetic acid.[1][8] The propyl group will enhance solubility in nonpolar solvents. |
| pKa | Expected to be around 7-9 for the N-H proton | The pKa of the N-H proton in the phenothiazine ring is influenced by substituents. For many phenothiazine derivatives, the pKa of the side-chain amine is in the range of 9.[9][10] The basicity of the ring nitrogen is generally low. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 4 | Phenothiazine has a LogP of approximately 4.15.[11] The addition of a propyl group will increase the lipophilicity, resulting in a higher LogP value. This is a critical parameter for predicting membrane permeability and bioavailability.[12] |
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data for 2-Propyl-10H-phenothiazine, empirical determination is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Determination of Aqueous Solubility (Isothermal Shake-Flask Method)
This method is considered the "gold standard" for solubility determination due to its accuracy and reliability.
Objective: To determine the equilibrium solubility of 2-Propyl-10H-phenothiazine in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Causality Behind Experimental Choices: The shake-flask method ensures that a true equilibrium between the solid compound and the solvent is reached, providing a thermodynamically accurate solubility value. The use of a buffer at physiological pH is crucial for compounds with ionizable groups, as their solubility can be pH-dependent.
Caption: Workflow for the isothermal shake-flask solubility determination.
Detailed Methodology:
-
Preparation: Add an excess amount of 2-Propyl-10H-phenothiazine to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a calibrated shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation at the controlled temperature can be used to expedite this process.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of 2-Propyl-10H-phenothiazine in the diluted solution using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Determination of pKa by HPLC
This method leverages the change in retention time of an ionizable compound on a reversed-phase HPLC column as a function of the mobile phase pH.
Objective: To determine the acid dissociation constant (pKa) of the N-H proton of 2-Propyl-10H-phenothiazine.
Causality Behind Experimental Choices: The retention of a basic compound on a C18 column is pH-dependent. At a pH well below the pKa, the compound is protonated and more polar, resulting in a shorter retention time. At a pH well above the pKa, the compound is in its neutral, more hydrophobic form, leading to a longer retention time. The pKa is the pH at which 50% of the compound is ionized, which corresponds to the inflection point of the sigmoidal plot of retention time versus pH.[4][13]
Caption: Workflow for pKa determination using HPLC.
Detailed Methodology:
-
Mobile Phase Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12). These are then mixed with an organic modifier (e.g., acetonitrile or methanol) to create the mobile phases.[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Temperature: The column temperature should be controlled (e.g., 25°C or 37°C).[4]
-
-
Analysis: Inject a standard solution of 2-Propyl-10H-phenothiazine into the HPLC system and measure the retention time at each mobile phase pH.
-
Data Analysis: Plot the retention time as a function of the mobile phase pH. The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.
Determination of LogP (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Objective: To determine the octanol-water partition coefficient (LogP) of 2-Propyl-10H-phenothiazine.
Causality Behind Experimental Choices: n-Octanol is used as a surrogate for the lipid bilayer of cell membranes. The partitioning of a compound between n-octanol and water provides a measure of its lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[15][]
Detailed Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of 2-Propyl-10H-phenothiazine to a mixture of known volumes of the pre-saturated n-octanol and water in a glass vessel.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of 2-Propyl-10H-phenothiazine in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Propyl-10H-phenothiazine.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the phenothiazine ring and the aliphatic protons of the propyl group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5][19]
Chemical Reactivity and Stability
Phenothiazine derivatives are known to be susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to a sulfoxide and then to a sulfone.[5][20] This oxidation can be induced by chemical oxidants, light, and air. Therefore, 2-Propyl-10H-phenothiazine should be stored protected from light and in an inert atmosphere to prevent degradation.
For drug development purposes, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods, in accordance with ICH guidelines.[6][20]
Conclusion
While specific experimental data for 2-Propyl-10H-phenothiazine (CAS 92851-98-4) is sparse, a robust understanding of its physicochemical properties can be extrapolated from the extensive knowledge of the phenothiazine scaffold. The addition of a 2-propyl group is expected to increase its lipophilicity and molecular weight while slightly decreasing its melting point compared to the parent compound. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the precise physicochemical parameters of this compound. Such data is invaluable for advancing research in medicinal chemistry, drug development, and materials science, where the unique properties of phenothiazine derivatives continue to be explored for novel applications.
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